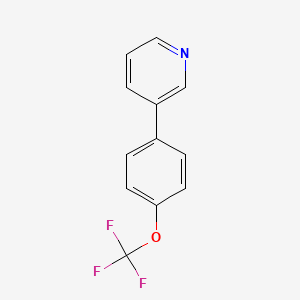
Benzyl 4,4-dimethoxy-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4,4-dimethoxy-3-oxobutanoate is an organic compound with the molecular formula C13H16O5. It is a derivative of butanoic acid and is characterized by the presence of benzyl and dimethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 4,4-dimethoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxy-3-oxobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4,4-dimethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: this compound can be oxidized to benzyl 4,4-dimethoxy-3-oxobutanoic acid.
Reduction: Reduction can yield benzyl 4,4-dimethoxy-3-hydroxybutanoate.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 4,4-dimethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzyl 4,4-dimethoxy-3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The benzyl and dimethoxy groups may influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,4-dimethoxy-3-oxobutanoate
- Ethyl 4,4-dimethoxy-3-oxobutanoate
- Propyl 4,4-dimethoxy-3-oxobutanoate
Uniqueness
Benzyl 4,4-dimethoxy-3-oxobutanoate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propriétés
Formule moléculaire |
C13H16O5 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
benzyl 4,4-dimethoxy-3-oxobutanoate |
InChI |
InChI=1S/C13H16O5/c1-16-13(17-2)11(14)8-12(15)18-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
Clé InChI |
CLYYBCYEPIRJCL-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)CC(=O)OCC1=CC=CC=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8355994.png)






![4-Methyl-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8356050.png)





